2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid
Description
2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
2-[3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-5-18-10(16)8(6-20-7-9(14)15)13-11(17)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTFXDMIBSMDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like trimethylsilyl iodide and methanol are used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions, facilitating various synthetic transformations. The molecular targets and pathways involved include the formation of carbamates and the stabilization of intermediate species during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxycarbonyl)amino]acetic acid
- 2-[(Tert-butoxycarbonyl)amino]propanoic acid
- 2-[(Tert-butoxycarbonyl)amino]butanoic acid
Uniqueness
2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid is unique due to its combination of a Boc-protected amine and a sulfanyl group, which provides additional reactivity and versatility in synthetic applications. This compound’s structure allows for selective reactions that are not possible with simpler Boc-protected amino acids .
Q & A
Basic Research Questions
What are the critical safety considerations when handling 2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid in laboratory settings?
Methodological Answer:
This compound poses acute toxicity risks (oral, dermal, inhalation), severe eye irritation, and respiratory hazards . Researchers must:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Avoid skin contact; wash immediately with water for ≥15 minutes if exposed.
- Store in sealed containers away from oxidizers and moisture.
- Follow waste disposal protocols for organic solvents and reactive intermediates.
Safety protocols should align with institutional Chemical Hygiene Plans, as outlined in laboratory safety regulations .
How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm tert-butoxycarbonyl (Boc) and sulfanyl acetic acid moieties via characteristic peaks (e.g., Boc tert-butyl group at ~1.4 ppm in H NMR) .
- HPLC/MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 210–260 nm .
- Elemental Analysis : Verify molecular formula (e.g., CHNOS) with <0.3% deviation .
What synthetic strategies are effective for introducing the Boc-protected amino group in this compound?
Methodological Answer:
- Stepwise Protection :
- Use Boc-anhydride (di-tert-butyl dicarbonate) in THF/DCM with a base (e.g., TEA) to protect the amine .
- Monitor reaction progress via TLC (silica gel, EtOAc/hexane) until Boc-protected intermediate is isolated.
- Couple the Boc-amino intermediate with the sulfanyl acetic acid moiety via thiol-ene "click" chemistry or SN2 displacement .
Advanced Research Questions
How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify low-energy pathways for Boc deprotection or thiol coupling .
- Reaction Path Search : Apply algorithms like GRRM to explore intermediates and byproducts, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF for polar intermediates) or catalysts (e.g., DMAP for acylations) .
How should researchers resolve discrepancies in hydrolysis kinetics of the Boc group under acidic conditions?
Methodological Answer:
- Controlled Hydrolysis Studies :
- Compare TFA (trifluoroacetic acid) in DCM (5 h, RT) vs. HCl/dioxane (12 h, 40°C) to assess Boc cleavage efficiency .
- Monitor by H NMR for tert-butyl group disappearance.
- Adjust proton source (TFA vs. HCl) and solvent polarity to minimize side reactions (e.g., ester hydrolysis).
- Kinetic Modeling : Fit time-course data to first-order kinetics to identify rate-limiting steps and side-product formation .
What experimental designs are suitable for studying the compound’s reactivity in multi-step organic syntheses?
Methodological Answer:
- DOE (Design of Experiments) :
- Factors : Temperature (20–60°C), solvent polarity (DCM vs. THF), and catalyst loading (0.1–5 mol%).
- Response Variables : Yield, purity, and reaction time.
- Statistical Analysis : Use ANOVA to identify significant factors and optimize conditions .
- In Situ Monitoring : Employ ReactIR or inline NMR to track intermediate formation and adjust parameters dynamically .
How can researchers address challenges in characterizing the compound’s stability under varying pH conditions?
Methodological Answer:
- Stability Profiling :
- Arrhenius Analysis : Calculate activation energy for degradation to predict shelf-life under storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
